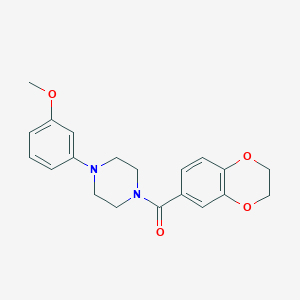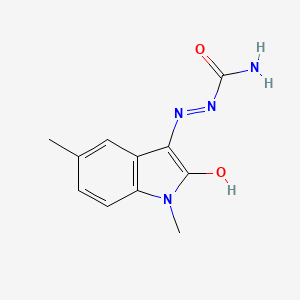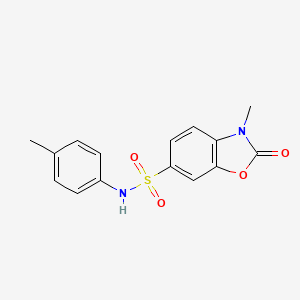
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine, also known as BRL-15572, is a compound that has been extensively studied for its potential therapeutic applications.
作用機序
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine is a selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine increases the release of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. This mechanism of action is thought to be responsible for the anxiolytic, antidepressant, and antipsychotic effects of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. This reduction in HPA axis activity is thought to be responsible for the anxiolytic effects of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine.
実験室実験の利点と制限
One advantage of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine is that it is highly selective for the 5-HT2C receptor, which reduces the potential for off-target effects. Another advantage is that it has been extensively studied in animal models, which provides a wealth of data on its potential therapeutic applications. One limitation of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine is that it has not yet been studied extensively in humans, which limits our understanding of its potential clinical applications.
将来の方向性
There are a number of future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine. One direction is to further study its potential therapeutic applications in humans, particularly in the treatment of anxiety, depression, and drug addiction. Another direction is to study its potential use in combination with other drugs, as it may have synergistic effects with other compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine, which may lead to the development of new drugs with similar mechanisms of action.
合成法
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine involves the reaction of 3-methoxyphenylpiperazine with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine in its pure form. This synthesis method has been optimized and can be easily scaled up for large-scale production.
科学的研究の応用
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(3-methoxyphenyl)piperazine has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-24-17-4-2-3-16(14-17)21-7-9-22(10-8-21)20(23)15-5-6-18-19(13-15)26-12-11-25-18/h2-6,13-14H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIGAVAKSWMLFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-6-yl[4-(3-methoxyphenyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5681377.png)


![ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5681392.png)
![methyl [(3-cyano-4-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate](/img/structure/B5681407.png)
![N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B5681409.png)


![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5681432.png)
![2-{4-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5681438.png)
![(3R*,4S*)-1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5681449.png)
![(3aR*,6aR*)-2-[3-(dimethylamino)benzoyl]-5-(methylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5681454.png)